molecular formula C21H25N3O3S B11671815 N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide

N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide

Cat. No.: B11671815
M. Wt: 399.5 g/mol
InChI Key: JTIRTFWJWSTCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide is a complex organic compound with a molecular formula of C22H27N3O3S This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylidenehydrazinyl moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide typically involves multiple steps. One common approach is the reaction of benzylamine with 4-isocyanatobenzoyl chloride to form an intermediate, which is then reacted with cyclohexylidenehydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonamide derivatives.

Scientific Research Applications

N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-{4-[(2-cycloheptylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide
  • N-benzyl-N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide

Uniqueness

N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(cyclohexylideneamino)benzamide

InChI

InChI=1S/C21H25N3O3S/c1-28(26,27)24(16-17-8-4-2-5-9-17)20-14-12-18(13-15-20)21(25)23-22-19-10-6-3-7-11-19/h2,4-5,8-9,12-15H,3,6-7,10-11,16H2,1H3,(H,23,25)

InChI Key

JTIRTFWJWSTCPB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.